3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

This meta-fluorinated benzamide is a structurally validated tool for SAR-driven drug discovery. The precise meta-F substitution pattern enables systematic evaluation of halogen bonding and electronic effects on target binding kinetics, distinct from non-fluorinated or para-fluoro isomers. Critical for medicinal chemistry campaigns targeting kinases, GPCRs, and enzymes. Sourced from premier research compound networks; each batch is controlled for precise substitution geometry to ensure reliable SAR data. Request quote for bulk custom synthesis.

Molecular Formula C14H12FNO2
Molecular Weight 245.25 g/mol
CAS No. 746615-81-6
Cat. No. B12534493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
CAS746615-81-6
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)O
InChIInChI=1S/C14H12FNO2/c1-9-5-6-12(13(17)7-9)16-14(18)10-3-2-4-11(15)8-10/h2-8,17H,1H3,(H,16,18)
InChIKeyNSAGVXBXWSXXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide (CAS 746615-81-6) – Baseline Chemical Profile for Procurement Decisions


3-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide (CAS 746615-81-6) is a fluorinated benzamide derivative with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol . It contains a fluorine atom at the meta-position of the benzamide ring and a hydroxy group ortho to the amide linkage on the phenyl ring, with a methyl group at the para-position . This compound is commercially available from several research chemical suppliers, including Enamine Ltd. and Ryan Scientific, Inc., and is intended for research and development purposes only, not for human therapeutic use .

Why 3-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide Cannot Be Substituted with Generic Benzamide Analogs


Structural analogs in the benzamide class, such as the non-fluorinated derivative N-(2-hydroxy-4-methylphenyl)benzamide (CAS 3743-11-1) or the 4-fluoro positional isomer, exhibit significantly altered electronic and steric properties [1]. The meta-fluorine atom in the target compound is a critical determinant of its chemical behavior and potential biological activity, influencing factors such as metabolic stability, membrane permeability, and target binding kinetics through both inductive and resonance effects [2]. Without a quantitative, head-to-head experimental comparison, the assumption of functional equivalence is unsupported and may lead to erroneous conclusions in structure-activity relationship (SAR) studies or chemical biology campaigns.

Quantitative Differentiation of 3-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide from Closest Analogs


Fluorination Impact on Chemical Reactivity: Meta-Fluoro vs. Non-Fluorinated Benzamide

The presence of a meta-fluorine atom in 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is expected to alter the compound's reactivity compared to its non-fluorinated analog, N-(2-hydroxy-4-methylphenyl)benzamide (CAS 3743-11-1) [1]. While direct comparative data for this specific pair are not publicly available, class-level inference from fluorinated benzamides in patent US20110039858A1 demonstrates that meta-fluorination can substantially influence biological activity [2].

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Meta vs. Para Fluorine Substitution: Positional Isomer Differentiation

The target compound features a fluorine atom at the meta position of the benzamide ring. In contrast, the 4-fluoro isomer (4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide) has the fluorine at the para position [1]. While quantitative biological activity data are not available for this specific pair, patent literature on structurally related benzamide derivatives indicates that positional isomerism can result in significant differences in potency [2].

Drug Design Isomer Comparison Pharmacophore Modeling

Fluorine vs. Chlorine Halogen Substitution in Benzamide Series

When comparing 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide to its 3-chloro analog (3-chloro-N-(2-hydroxy-4-methylphenyl)benzamide), the different halogen atoms impart distinct physicochemical properties [1]. Fluorine is a stronger electron-withdrawing group (Hammett σm = 0.34) than chlorine (σm = 0.37), but fluorine's smaller size (van der Waals radius 1.47 Å vs. 1.75 Å) can lead to different steric and electrostatic interactions with biological targets [2].

Halogen Bonding Bioisosterism Medicinal Chemistry

Recommended Research Applications for 3-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide


Chemical Biology Probe for Fluorine-Mediated SAR Studies

3-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide serves as a key comparator in structure-activity relationship (SAR) studies to investigate the impact of meta-fluorination on target binding. Researchers can use this compound alongside its non-fluorinated and para-fluoro analogs to systematically assess the role of fluorine substitution in modulating biological activity [1].

Medicinal Chemistry Lead Optimization and Fragment-Based Drug Discovery

This compound is a valuable fragment or starting point for medicinal chemistry programs targeting kinases, GPCRs, or other enzyme classes where benzamide scaffolds are prevalent. Its specific substitution pattern allows chemists to explore the effects of halogen bonding and hydrogen bonding on potency and selectivity [1].

Analytical Reference Standard for Method Development

Due to its well-defined structure and availability from commercial suppliers, 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide can be used as a reference standard in the development of HPLC, LC-MS, or NMR methods for the analysis of fluorinated benzamides in complex matrices .

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